molecular formula C21H20O2 B14536618 4-[Ethoxy(diphenyl)methyl]phenol CAS No. 62345-21-5

4-[Ethoxy(diphenyl)methyl]phenol

Cat. No.: B14536618
CAS No.: 62345-21-5
M. Wt: 304.4 g/mol
InChI Key: IMYNPNLKGMIAGY-UHFFFAOYSA-N
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Description

4-[Ethoxy(diphenyl)methyl]phenol is a sophisticated organic compound of significant interest in chemical and pharmaceutical research. This compound features a central carbon atom bonded to both a phenol group and an ethoxy group, forming a versatile triphenylmethane derivative scaffold. Its molecular structure makes it a valuable intermediate for exploring novel synthetic pathways, particularly in the development of complex molecules for materials science and as a precursor for specialty chemicals. Researchers utilize this compound in organic synthesis and catalysis studies, where its unique steric and electronic properties can influence reaction outcomes. The presence of the phenolic hydroxyl group offers a site for further functionalization, while the ethoxydiphenylmethyl group can impart specific steric hindrance and electronic effects. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any consumer-related applications. All necessary quality control documentation, including batch-specific analytical data, is provided to ensure reproducibility in your research and development experiments.

Properties

CAS No.

62345-21-5

Molecular Formula

C21H20O2

Molecular Weight

304.4 g/mol

IUPAC Name

4-[ethoxy(diphenyl)methyl]phenol

InChI

InChI=1S/C21H20O2/c1-2-23-21(17-9-5-3-6-10-17,18-11-7-4-8-12-18)19-13-15-20(22)16-14-19/h3-16,22H,2H2,1H3

InChI Key

IMYNPNLKGMIAGY-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[Ethoxy(diphenyl)methyl]phenol can be achieved through several methods:

Industrial Production Methods: On an industrial scale, phenols are often produced through the cumene process , which involves the oxidation of cumene (isopropylbenzene) to cumene hydroperoxide, followed by acid-catalyzed cleavage to yield phenol and acetone .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-[Ethoxy(diphenyl)methyl]phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between 4-[Ethoxy(diphenyl)methyl]phenol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Source/Application
This compound C₁₉H₁₆O₂ 276.33 Diphenylmethanol core with ethoxy-phenol linkage Pharmacological formulations
4-(Ethoxymethyl)phenol C₉H₁₂O₂ 152.19 Ethoxymethyl substituent on phenol Antitumor extracts (e.g., Pleione bulbocodioides)
4,4'-Dihydroxydiphenylmethane C₁₃H₁₂O₂ 200.23 Two phenol groups linked by a methylene bridge Natural product in Gastrodia elata
4,4'-Dihydroxydibenzyl ether C₁₄H₁₄O₃ 230.26 Two benzyl-phenol groups connected by an ether bond Isolated from Gastrodia elata
2-Ethoxy-6-[(4-methylphenyl)imino]phenol C₁₆H₁₇NO₂ 255.31 Ethoxy and imino groups on a phenolic ring Synthetic ligand for metal complexes

Key Research Findings

Natural Sources: 4-(Ethoxymethyl)phenol and its methoxy analogue are prevalent in Pleione bulbocodioides and Gastrodia elata, highlighting their role in traditional medicine .

Pharmacological Potential: The diphenylmethanol core in this compound is critical for binding to β-adrenergic receptors, as seen in bronchodilators like GSK573719A .

Structural Novelty: Compounds with <90% structural similarity (e.g., novel diphenyl cyclopropyl derivatives) are prioritized for drug discovery due to unique bioactivity .

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